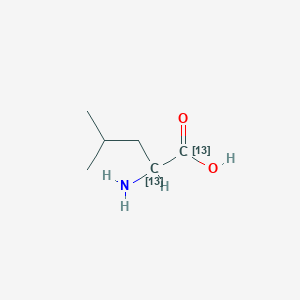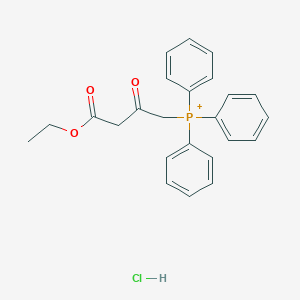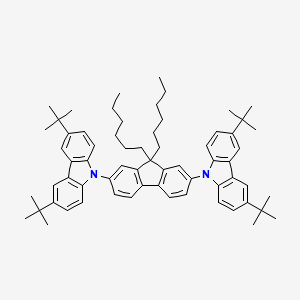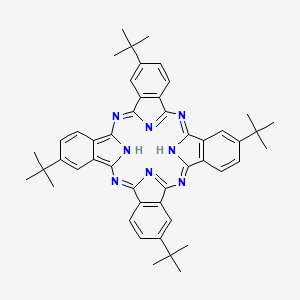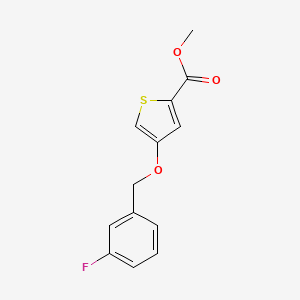
Methyl 4-((3-fluorobenzyl)oxy)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-((3-fluorobenzyl)oxy)thiophene-2-carboxylate is a chemical compound with the molecular formula C13H11FO3S and a molecular weight of 266.29 g/mol . This compound is a thiophene derivative, which is known for its unique blend of reactivity and selectivity, making it valuable for advanced research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((3-fluorobenzyl)oxy)thiophene-2-carboxylate typically involves the reaction of 3-fluorobenzyl alcohol with thiophene-2-carboxylic acid under esterification conditions. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar esterification reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((3-fluorobenzyl)oxy)thiophene-2-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Methyl 4-((3-fluorobenzyl)oxy)thiophene-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-((3-fluorobenzyl)oxy)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-((4-fluorobenzyl)oxy)thiophene-2-carboxylate
- Methyl 3-((4-chlorobenzyl)oxy)thiophene-2-carboxylate
- Methyl 3-((4-bromobenzyl)oxy)thiophene-2-carboxylate
Uniqueness
Methyl 4-((3-fluorobenzyl)oxy)thiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring and the presence of a fluorobenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H11FO3S |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
methyl 4-[(3-fluorophenyl)methoxy]thiophene-2-carboxylate |
InChI |
InChI=1S/C13H11FO3S/c1-16-13(15)12-6-11(8-18-12)17-7-9-3-2-4-10(14)5-9/h2-6,8H,7H2,1H3 |
InChI Key |
BZZWGIQQFGUFLL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CS1)OCC2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


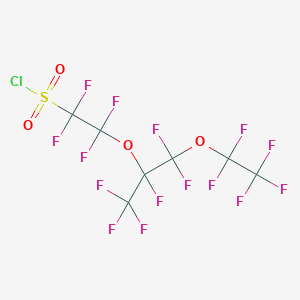
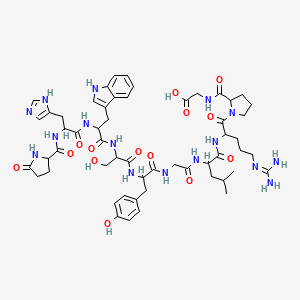
![1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride](/img/structure/B12062104.png)



